molecular formula C18H30Ir2O2 B1143607 Bis(1,5-cyclooctadiene)dimethoxydiiridium CAS No. 12148-71-9

Bis(1,5-cyclooctadiene)dimethoxydiiridium

Cat. No. B1143607
CAS RN: 12148-71-9
M. Wt: 662.86
InChI Key:
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Description

Synthesis Analysis

The synthesis of Bis(1,5-cyclooctadiene)dimethoxydiiridium involves reacting iridium chloride with 1,5-cyclooctadiene in the presence of methanol under an inert atmosphere.


Molecular Structure Analysis

The molecular structure is characterized by the presence of two cyclooctadiene rings coordinated to a central iridium atom, along with methoxy groups. X-ray crystallography reveals the detailed geometry of the molecule, including bond lengths and angles critical for understanding its reactivity.


Chemical Reactions Analysis

This compound is involved in various chemical reactions, primarily as a catalyst in hydrogenation and hydroformylation reactions . Its reactivity is influenced by the electronic and steric properties of the cyclooctadiene and methoxy ligands.


Physical And Chemical Properties Analysis

Physical properties, including melting point, boiling point, and solubility, are determined by the molecular structure. The compound is generally stable under standard conditions but requires careful handling due to its sensitivity to air and moisture.

Scientific Research Applications

Borylation/Suzuki-Miyaura Coupling

This compound has been used as a catalyst in Borylation/Suzuki-Miyaura coupling reactions. This type of reaction is a powerful tool for the formation of carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Metalation-Suzuki Cross-Coupling

Bis(1,5-cyclooctadiene)dimethoxydiiridium has been used in Metalation-Suzuki cross-coupling procedures for the synthesis of biaryls and heterobiaryls .

Tetraborylation Reactions

This compound has been used as a catalyst in tetraborylation reactions. These reactions are important for the synthesis of boron-containing compounds, which have numerous applications in organic synthesis .

Asymmetric Hydroboration

Bis(1,5-cyclooctadiene)dimethoxydiiridium has been used as a catalyst in highly regio- and enantioselective asymmetric hydroboration reactions .

C-H Activation

This compound is a powerful C-H activation catalyst used to prepare phenols from arenes .

Asymmetric and Cross-Coupling Catalysis

Bis(1,5-cyclooctadiene)dimethoxydiiridium has been used as a metal precursor for asymmetric allylic substitutions .

Safety And Hazards

The compound is sensitive to light, air, and moisture . It is recommended to store it in a dark place, under an inert atmosphere, and at a temperature below -20°C . It is also advised to avoid ingestion and inhalation, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;iridium;methyloxidanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/p+2/b2*2-1-,8-7-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKCGUKVRJZKEQ-MIXQCLKLSA-P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[OH2+].C[OH2+].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[OH2+].C[OH2+].C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34Ir2O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-Cyclooctadiene)(methoxy)iridium(I) dimer

CAS RN

12148-71-9
Record name (Cycloocta-1,5-diene)(methoxy)iridium(I) dimer
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